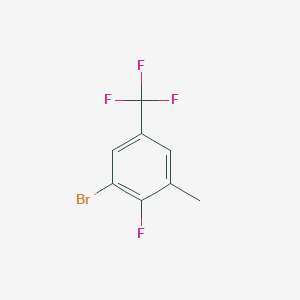
1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, featuring bromine, fluorine, methyl, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-methyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions . Another method includes the trifluoromethylation of 1-bromo-2-fluoro-3-methylbenzene using a trifluoromethylating reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation Products: Compounds with altered functional groups, such as carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and materials to enhance their properties.
Pharmaceutical Research: Investigated for its potential in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically the reactive site, undergoing nucleophilic attack . The trifluoromethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
1-Bromo-2,4,5-trifluorobenzene: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, methyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBZAPXTJJNPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














